molecular formula C25H28O6 B12100222 3'-Dimethylallylkievitone

3'-Dimethylallylkievitone

Cat. No.: B12100222
M. Wt: 424.5 g/mol
InChI Key: FSHPJPOJLGCQOJ-UHFFFAOYSA-N
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Description

Contextualization of Flavonoids within Plant Chemical Ecology and Specialized Metabolism

Plants produce a vast and diverse array of chemical compounds, which can be broadly categorized into primary and specialized metabolites. Primary metabolites are essential for fundamental physiological processes such as photosynthesis, respiration, and growth. In contrast, specialized metabolites, also known as secondary metabolites, are not directly involved in these core processes but play crucial roles in the plant's interaction with its environment. frontiersin.orgresearchgate.net These compounds are often specific to a particular plant species or genus and are synthesized in response to various environmental cues. mdpi.com The structural diversity of plant specialized metabolites is immense, with estimates ranging from 200,000 to 1,000,000 different compounds. frontiersin.org

Flavonoids represent a major and widespread class of plant specialized metabolites, with over 10,000 structurally diverse compounds identified to date. jst.go.jpresearchgate.net Found in nearly all land plants, flavonoids are polyphenolic molecules that fulfill a multitude of functions essential for plant survival and reproduction. researchgate.netbuffalo.edugithub.com Their roles in plant chemical ecology are multifaceted and include:

UV Protection: Flavonoids accumulate in the epidermal layers of leaves and stems, where they act as a screen to absorb harmful ultraviolet (UV) radiation, thereby protecting the plant's photosynthetic machinery and DNA from damage. mdpi.combuffalo.eduresearchgate.net

Pigmentation: A specific class of flavonoids, the anthocyanins, are responsible for the vibrant red, purple, and blue colors of flowers, fruits, and leaves. These colors serve to attract pollinators and seed dispersers, facilitating plant reproduction. buffalo.edumdpi.com

Defense against Herbivores and Pathogens: Many flavonoids exhibit antimicrobial and insecticidal properties, acting as a chemical defense mechanism against a wide range of pathogens (fungi, bacteria) and herbivores. researchgate.netresearchgate.netbuffalo.edu

Signaling Molecules: Flavonoids secreted by plant roots into the rhizosphere act as signaling molecules to establish symbiotic relationships with beneficial microorganisms, such as nitrogen-fixing rhizobia and mycorrhizal fungi. frontiersin.orgjst.go.jpbuffalo.edumdpi.com

The biosynthesis of flavonoids is a well-studied pathway in plant specialized metabolism. github.com It involves a series of enzymatic reactions that produce a variety of flavonoid classes, each with distinct biological activities. The production and accumulation of these compounds are tightly regulated and can be induced by various environmental stresses, highlighting their importance in plant adaptation and survival. frontiersin.orgresearchgate.net

The Role of Phytoalexins in Plant Innate Immunity

Plants possess an innate immune system that enables them to defend against a broad spectrum of pathogens. A key component of this defense strategy is the production of phytoalexins. numberanalytics.commdpi.com The term "phytoalexin," derived from Greek words meaning "plant" and "to ward off," was first introduced to describe antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. nih.gov

Unlike some defense compounds that are constitutively present (phytoanticipins), phytoalexins are synthesized de novo in response to pathogen attack or other stress factors. frontiersin.orgnumberanalytics.comnih.gov Their production is a hallmark of induced resistance. When a plant cell recognizes a potential pathogen, it triggers a rapid defense response, which includes the synthesis of these low molecular weight, antimicrobial compounds at the site of infection. wikipedia.org

The primary functions of phytoalexins in plant innate immunity include:

Direct Antimicrobial Activity: Phytoalexins are toxic to a wide range of plant pathogens, including fungi and bacteria. numberanalytics.comwikipedia.org They can inhibit pathogen growth by disrupting cell membranes, inhibiting enzymes, or interfering with other vital cellular processes. wikipedia.org

Signaling Molecules: Beyond their direct antimicrobial effects, some phytoalexins can act as signaling molecules, amplifying the defense response and inducing the expression of other defense-related genes in surrounding plant tissues. numberanalytics.com

Cell Wall Reinforcement: Certain phytoalexins can contribute to the strengthening of the plant cell wall, creating a physical barrier that is more resistant to pathogen penetration. numberanalytics.com

The importance of phytoalexins in plant defense is underscored by studies showing that plants with inhibited phytoalexin biosynthesis are more susceptible to infection. wikipedia.org Conversely, pathogens that can detoxify or tolerate a plant's phytoalexins are often more virulent. nih.govwikipedia.org The ability to produce a diverse array of phytoalexins is a critical aspect of a plant's ability to combat evolving pathogens. mdpi.com

Positioning 3'-Dimethylallylkievitone within the Isoflavonoid (B1168493) Class of Phytoalexins

This compound is a specific type of phytoalexin that belongs to the isoflavonoid class of flavonoids. foodb.cagenome.jp Isoflavonoids are a major subclass of flavonoids that are particularly abundant in leguminous plants (family Fabaceae). nih.govfrontiersin.org They are distinguished from other flavonoids by the position of one of their aromatic rings.

Isoflavonoids play significant roles in plant defense, often acting as potent phytoalexins. wikipedia.orgfrontiersin.org Upon microbial infection, leguminous plants typically ramp up the synthesis of isoflavonoid phytoalexins to ward off the invading pathogens. nih.gov Well-known isoflavonoid phytoalexins include glyceollin (B191339) in soybean and pisatin (B192138) in pea. frontiersin.orgcore.ac.uk

This compound is classified as an isoflavanone (B1217009), a specific type of isoflavonoid. foodb.ca Its chemical structure features two dimethylallyl (also known as prenyl) groups attached to the core isoflavanone skeleton. foodb.caknapsackfamily.com This prenylation is a common modification of isoflavonoids and often enhances their antimicrobial activity.

Research has demonstrated the antimicrobial properties of isoflavonoid phytoalexins. For instance, studies have shown that isoflavonoids like kievitone (B1673638) are selectively toxic to Gram-positive bacteria. apsnet.org this compound has been identified in plants such as Phaseolus lunatus (lima bean). genome.jp Its presence and inducible production in response to stress are consistent with its role as a phytoalexin, contributing to the plant's chemical defense arsenal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)29)18-12-31-25-17(8-6-14(3)4)20(27)11-21(28)22(25)24(18)30/h5-6,9-11,18,26-29H,7-8,12H2,1-4H3

InChI Key

FSHPJPOJLGCQOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 3 Dimethylallylkievitone

Overview of Flavonoid Biosynthesis Precursors and Core Pathways

The journey to 3'-dimethylallylkievitone begins with the general phenylpropanoid pathway, which provides the foundational molecules for a vast array of plant secondary metabolites. encyclopedia.pubencyclopedia.pub The primary precursor for this pathway is the amino acid phenylalanine, derived from the shikimate pathway. encyclopedia.pubencyclopedia.pubresearchgate.net A key enzyme, phenylalanine ammonia-lyase (PAL), catalyzes the deamination of phenylalanine to form cinnamic acid. encyclopedia.pubmdpi.com This is followed by the action of cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA. encyclopedia.pubmdpi.com

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). encyclopedia.pubnih.govwikipedia.org This enzyme performs a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, which are derived from the acetate (B1210297) pathway, to form naringenin (B18129) chalcone. encyclopedia.pubmdpi.com Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin. encyclopedia.pubmdpi.com In some legumes, a parallel pathway exists where CHS and chalcone reductase (CHR) work together to produce isoliquiritigenin, which is then converted to the flavanone liquiritigenin (B1674857) by CHI. encyclopedia.pubbiorxiv.org These flavanones, naringenin and liquiritigenin, serve as crucial precursors for the isoflavonoid (B1168493) branch. mdpi.comnih.gov

EnzymeAbbreviationFunctionPrecursor(s)Product(s)
Phenylalanine ammonia-lyasePALDeamination of phenylalaninePhenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HHydroxylation of cinnamic acidCinnamic acidp-Coumaric acid
4-Coumarate-CoA ligase4CLFormation of p-coumaroyl-CoAp-Coumaric acidp-Coumaroyl-CoA
Chalcone synthaseCHSCondensation reaction to form chalconep-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHICyclization of chalcone to flavanoneNaringenin chalconeNaringenin

Isoflavonoid Branching Pathways and Key Enzymatic Conversions

The divergence from the general flavonoid pathway to the isoflavonoid-specific branch is a critical juncture in the biosynthesis of this compound. nih.gov This branch is primarily found in leguminous plants. frontiersin.org The key enzyme that directs intermediates into the isoflavonoid pathway is isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase. encyclopedia.pubnih.govnih.gov IFS catalyzes an aryl migration reaction, converting the flavanones naringenin or liquiritigenin into 2-hydroxyisoflavanones. nih.govnih.gov

Following the action of IFS, the unstable 2-hydroxyisoflavanone (B8725905) intermediate is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the core isoflavone skeletons, such as daidzein (B1669772) and genistein (B1671435). nih.govnih.govfrontiersin.org From these core structures, a series of modification reactions, including hydroxylation, methylation, and glycosylation, can lead to a diverse array of isoflavonoids. The specific pathway leading to kievitone (B1673638) involves further enzymatic steps that modify the isoflavone core. Although the precise sequence of all enzymes leading to kievitone is not fully elucidated in all species, it is understood to be derived from these foundational isoflavone intermediates.

The Mechanism and Regulation of Prenylation in Isoflavonoid Biosynthesis leading to this compound

The final and defining step in the formation of this compound is the attachment of a dimethylallyl group to the kievitone core, a reaction known as prenylation. researchgate.net This process is a key mechanism for the diversification of flavonoids and other secondary metabolites in plants. researchgate.netkyoto-u.ac.jp

Enzymology of Prenyltransferase Reactions

The prenylation of kievitone is catalyzed by a class of enzymes called prenyltransferases. researchgate.netresearchgate.net These enzymes facilitate the transfer of a prenyl group, typically dimethylallyl pyrophosphate (DMAPP), from a donor molecule to an aromatic acceptor molecule, in this case, kievitone. researchgate.netkyoto-u.ac.jp Plant aromatic prenyltransferases are often membrane-bound enzymes. researchgate.netnih.gov The reaction they catalyze is a crucial coupling of the shikimate or polyketide pathway (which provides the aromatic kievitone structure) and the isoprenoid pathway (which provides the DMAPP). researchgate.net The specific prenyltransferase responsible for the formation of this compound would exhibit substrate specificity for both kievitone and DMAPP.

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is under tight genetic and transcriptional control. The genes encoding the enzymes of the phenylpropanoid, flavonoid, and isoflavonoid pathways, such as PAL, C4H, 4CL, CHS, and IFS, are coordinately regulated. mdpi.comscispace.com The expression of these genes is often controlled by various families of transcription factors, including MYB, bHLH, and WRKY. mdpi.comuwo.ca For instance, in soybean, the R1 MYB transcription factor GmMYB176 has been shown to regulate the expression of the Chalcone synthase 8 (CHS8) gene, thereby influencing isoflavonoid production. frontiersin.orguwo.ca The expression of IFS itself is a critical control point, as it commits intermediates to the isoflavonoid pathway. mdpi.com The genes for specific prenyltransferases are also subject to transcriptional regulation, often induced by the same signals that trigger the upstream pathway genes.

Subcellular Localization of Biosynthetic Pathways

The enzymes involved in isoflavonoid biosynthesis are strategically located within the plant cell to facilitate the efficient flow of intermediates. Many of the key enzymes, including the cytochrome P450 enzymes like isoflavone synthase (IFS), are associated with the endoplasmic reticulum (ER). encyclopedia.pubcas.cz This localization allows for the formation of multi-enzyme complexes, sometimes referred to as metabolons, which can channel substrates from one enzyme to the next, increasing catalytic efficiency and preventing the diffusion of reactive intermediates. biorxiv.orgusda.gov Other enzymes in the pathway are believed to be located in the cytoplasm. scispace.com The final prenylation step, catalyzed by membrane-bound prenyltransferases, is also thought to occur at membrane surfaces, possibly the plastid or ER. kyoto-u.ac.jp

Environmental and Hormonal Regulation of this compound Biosynthesis

As a phytoalexin, the biosynthesis of this compound is not constitutive but is instead induced in response to various external and internal cues. frontiersin.orgnih.gov Phytoalexins are antimicrobial compounds produced by plants to defend against pathogens. jordan.imyorku.ca

The production of isoflavonoids, including this compound, is strongly induced by environmental stressors such as fungal infection, bacterial pathogens, and UV radiation. nih.govnih.gov Elicitors, which are molecules derived from pathogens or from the plant itself during an attack, can trigger the signaling cascades that lead to the upregulation of phytoalexin biosynthetic genes. scispace.comnih.gov

Biological Function and Ecological Interactions of 3 Dimethylallylkievitone

Role of 3'-Dimethylallylkievitone as a Phytoalexin in Plant Defense Responses

This compound is a prominent phytoalexin, a class of low molecular weight, antimicrobial compounds synthesized by plants in response to pathogenic attack or environmental stress. Its primary role is to act as a defensive barrier, inhibiting the growth and spread of invading microorganisms.

The compound is notably produced by the French bean (Phaseolus vulgaris) upon infection by various pathogens. nih.govapsnet.org The synthesis of this compound is a component of the plant's induced defense mechanism, meaning its concentration, which is normally low or absent in healthy tissues, increases significantly following microbial challenge. scispace.com For instance, research has shown that wounded white bean cotyledons inoculated with the fungal pathogen Fusarium solani f. sp. phaseoli can accumulate the compound to levels as high as 850 µg per gram of fresh tissue. researchgate.netmdpi.com Similarly, the compound is found in the root exudates of common beans, where its concentration rises after inoculation with the oomycete Phytophthora sojae, suggesting a role in root-zone defense. scispace.com The production of this compound can also be triggered by non-pathogenic rhizobacteria and various chemical elicitors, highlighting its central role in the plant's defense signaling network. researchgate.netmdpi.com

Mechanisms of this compound Action Against Phytopathogens

The defensive function of this compound is predicated on its direct antimicrobial activity, primarily against fungal pathogens.

This compound exhibits significant fungitoxic properties. nih.gov Studies have demonstrated its ability to inhibit the mycelial growth of various plant pathogens. scispace.com Research on its effects against Phytophthora sojae has provided insights into its potential mechanism of action. It is proposed that this compound disrupts fungal cell viability through a multi-pronged attack that includes the destruction of mitochondria, inhibition of ATP and protein synthesis, and promoting the accumulation of abnormal transcripts. scispace.com This cellular disruption appears to heighten the pathogen's sensitivity to oxidative stress, potentially leading to programmed cell death or apoptosis. scispace.com The fact that pathogenic fungi have evolved specific enzymes to detoxify this compound further underscores its potent antifungal nature. nih.gov

While the antifungal properties of this compound are well-documented, its efficacy as an antibacterial or antiviral agent is not extensively reported in scientific literature. Phytoalexins as a broad class of molecules can exhibit a wide range of biological activities, and some plant-derived compounds are known to possess antibacterial and antiviral effects. healthline.commdpi.com However, specific, detailed investigations into the antibacterial and antiviral mechanisms of this compound are not prominent in the available research, with the bulk of studies focusing on its role in plant-fungal interactions.

Antifungal Activities

Pathogen Counter-Defense Mechanisms: The Role of Kievitone (B1673638) Hydratase

Successful pathogens often evolve mechanisms to overcome plant defenses. In the case of this compound, certain fungi have developed a specific enzymatic counter-attack centered on the enzyme kievitone hydratase.

The bean pathogen Fusarium solani f. sp. phaseoli can detoxify this compound, a capability linked to its virulence. nih.govapsnet.org This detoxification is achieved through the action of a secreted enzyme, kievitone hydratase (EC 4.2.1.95). nih.govnih.gov This enzyme catalyzes the hydration of the dimethylallyl (prenyl) side chain of the phytoalexin. apsnet.org This chemical modification converts this compound into a metabolite known as kievitone hydrate (B1144303), which is substantially less fungitoxic. nih.govapsnet.org The ability of fungal isolates to produce this enzyme extracellularly is strongly correlated with their pathogenicity on Phaseolus vulgaris, indicating that this detoxification is a crucial factor for successfully colonizing the host plant. apsnet.org

Kievitone hydratase has been isolated from Fusarium solani and biochemically characterized. The enzyme is a secreted glycoprotein (B1211001) that functions as a dimer, with an estimated native molecular weight of around 100 kDa. nih.gov When analyzed under denaturing conditions, it separates into two species with molecular masses of 47 kDa and 49 kDa, which are believed to represent variations in glycosylation. nih.gov The gene encoding this enzyme (khs) has been successfully cloned and sequenced from F. solani. nih.gov

Further characterization using a recombinant version of the enzyme from Nectria haematococca (the teleomorphic state of F. solani) has provided additional details on its functional properties.

PropertyValueSource Organism
Enzyme TypeGlycoprotein, HomodimerNectria haematococca
Optimal pH6.0Nectria haematococca
Optimal Temperature35°CNectria haematococca
Subunit Molecular Weight (SDS-PAGE)47 kDa and 49 kDaFusarium solani f. sp. phaseoli
Native Molecular Weight~100 kDaFusarium solani f. sp. phaseoli

Ecological Significance of Kievitone Hydratase in Plant-Pathogen Co-evolution

The relationship between plants and their pathogens is a dynamic and continuous evolutionary arms race. Plants develop defense mechanisms, such as the production of antimicrobial compounds called phytoalexins, to ward off infection. cdnsciencepub.comwikipedia.org In response, successful pathogens evolve strategies to overcome these defenses, often by producing enzymes that detoxify the plant's chemical weapons. nih.govresearchgate.net The interaction involving the phytoalexin kievitone and the fungal enzyme kievitone hydratase serves as a classic example of this co-evolutionary struggle.

Plants, particularly legumes like the French bean (Phaseolus vulgaris), synthesize and accumulate isoflavonoid (B1168493) phytoalexins, including kievitone, at the site of microbial infection. frontiersin.orgapsnet.orgapsnet.org These compounds are a crucial part of the plant's inducible defense system, exhibiting broad-spectrum antimicrobial activity that can inhibit the growth of potential pathogens. cdnsciencepub.comwikipedia.org

However, certain fungal pathogens, most notably Fusarium solani f. sp. phaseoli, the causative agent of root rot in beans, have evolved a specific counter-defense. apsnet.orgapsnet.org This pathogen secretes an enzyme known as kievitone hydratase (KHase). apsnet.orgwikipedia.org This enzyme catalyzes the detoxification of kievitone by adding a water molecule to its dimethylallyl (prenyl) group, converting it into a much less toxic metabolite called kievitone hydrate. apsnet.orgnih.gov

The ecological and pathological significance of this detoxification is profound. Research has demonstrated a direct and critical link between the ability of a Fusarium solani strain to produce kievitone hydratase and its virulence on P. vulgaris. frontiersin.orgapsnet.orgnih.gov

Key Research Findings on Kievitone Hydratase and Fungal Virulence

Research FocusFindingSignificanceReference
Enzyme Activity & Virulence A strong correlation exists between high levels of extracellular kievitone hydratase production and the high virulence of Fusarium solani isolates on bean plants.Demonstrates that KHase is not just an incidental metabolic enzyme but a key determinant of pathogenicity. apsnet.org
Gene Identification The gene encoding kievitone hydratase (khs) was cloned from Fusarium solani f. sp. phaseoli.Provided the molecular tool to definitively test the enzyme's role in virulence. apsnet.org
Gene Disruption Fungal mutants of F. solani that lack a functional khs gene are unable to detoxify kievitone and are non-pathogenic on bean plants.Confirms that kievitone detoxification via KHase is essential for the fungus to successfully infect its host. frontiersin.orgnih.gov
Enzyme Induction The production of kievitone hydratase by the fungus is typically inducible, meaning its synthesis is triggered or increased upon exposure to the host's phytoalexin.This represents an efficient use of resources by the pathogen, producing the defense-neutralizing enzyme only when needed. nih.gov

This system highlights a clear co-evolutionary narrative:

Plant Defense: The plant evolves the ability to produce kievitone as a defense against fungal attack.

Pathogen Counter-Defense: The pathogen evolves the kievitone hydratase enzyme to neutralize this specific chemical defense.

Pathogen Success: The ability to detoxify kievitone allows the fungus to breach the plant's defenses, cause disease, and thrive.

Therefore, kievitone hydratase is not merely a metabolic enzyme but a crucial virulence factor that shapes the ecological interaction between the pathogen and its host. The presence or absence of this single enzyme's activity can determine the outcome of the interaction—whether the plant successfully defends itself or succumbs to disease. This intricate molecular interplay is a powerful illustration of the ongoing evolutionary dynamics that define plant-pathogen relationships in nature. researchgate.netfrontiersin.org

Structure Activity Relationship Sar Studies of 3 Dimethylallylkievitone and Its Derivatives

Methodological Approaches in SAR Analysis for Isoflavonoids

The SAR of isoflavonoids is explored through a combination of computational and experimental techniques, which allow for the prediction and validation of a compound's biological activity based on its chemical structure.

In silico modeling and Quantitative Structure-Activity Relationships (QSAR) are powerful computational tools used in drug design to correlate a compound's chemical structure with its biological activity. researchgate.netasianpubs.org QSAR models are mathematical equations that relate variations in the structure of a group of molecules to variations in their observed biological or chemical activity. researchgate.net

For prenylated isoflavonoids, QSAR analyses have been performed to understand their antibacterial properties. nih.govresearchgate.net These studies identify key molecular descriptors—such as shape, flexibility, globularity, and hydrophilic/hydrophobic volume and surface area—that are important for activity. nih.govdntb.gov.ua For instance, a study on 30 prenylated (iso)flavonoids tested against Listeria monocytogenes and Escherichia coli developed linear regression models with high correlation coefficients (R² between 0.77–0.80), indicating a strong relationship between the structural descriptors and antimicrobial potency. nih.govresearchgate.netdntb.gov.ua These models can predict the activity of new compounds with a high degree of accuracy, often between 71-88%. nih.govdntb.gov.ua

Table 1: Example of Statistical Parameters in QSAR Models for Isoflavonoids

Parameter Value Range Significance
R² (Quality of Fit) 0.77 - 0.80 Indicates a good correlation between predicted and observed activity. mdpi.com
Q² (Robustness) 0.66 - 0.727 A value > 0.5 suggests the model is robust and not a result of chance correlation. mdpi.com

| P² (Predictive Capacity) | > 0.5 | A value > 0.5 indicates a relevant prediction model for new compounds. mdpi.com |

This table illustrates typical statistical values used to validate the reliability and predictive power of QSAR models in isoflavonoid (B1168493) research.

Ligand-target interaction profiling, primarily through molecular docking simulations, provides detailed insights into how a molecule like an isoflavonoid binds to its biological target, such as a protein or enzyme. nih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The analysis reveals crucial information about the binding affinity, measured as binding energy, and the specific molecular interactions, such as hydrogen bonds and steric interactions, that stabilize the complex. nih.govmdpi.com

Studies on isoflavonoids have used molecular docking to investigate their potential as inhibitors of various enzymes and receptors. mdpi.comnih.gov For example, docking studies of the isoflavone (B191592) genistin (B1671436) with the estrogen receptor beta (ER-β) showed a low binding energy of -8.3 kcal/mol, indicating a strong and stable interaction. mdpi.com The analysis identified specific amino acid residues (ARG 346 and LYS 401) involved in forming hydrogen bonds with the ligand. mdpi.com Such studies are fundamental to understanding the molecular basis of a compound's activity and for rationally designing more effective derivatives. nih.govresearchgate.net The development of analytical methods to assess these non-covalent interactions is crucial for clarifying mechanisms of action and for targeted drug discovery. frontiersin.org

In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR)

Influence of the Prenyl Moiety on Biological Activity and Specificity

The presence and position of a prenyl (or dimethylallyl) group on the isoflavonoid skeleton are critical determinants of biological activity. nih.gov Prenylation, the attachment of this hydrophobic group, significantly enhances the lipophilicity of the flavonoid molecule. tandfonline.comresearchgate.net This increased lipophilicity improves the compound's affinity for biological membranes, potentially leading to better interaction with cellular targets and enhanced bioactivity. tandfonline.comresearchgate.net

Research consistently shows that prenylated flavonoids exhibit stronger antibacterial, anti-inflammatory, and cytotoxic activities compared to their non-prenylated parent compounds. tandfonline.comtandfonline.com The specific location of the prenyl group also profoundly impacts its effectiveness. For example, in studies comparing isoflavone isomers, prenylation at the C-6 position (like in wighteone) resulted in high antibacterial activity against L. monocytogenes, whereas prenylation at the C-8 position (like in lupiwighteone) showed no inhibition. mdpi.comacs.org This highlights that subtle changes in the prenyl position can dramatically alter the biological function. acs.org Similarly, for flavonoids, C-8 prenylation has been shown to increase estrogenic activity. acs.org

Table 2: Impact of Prenylation on the Antimicrobial Activity of Isoflavonoids

Compound Prenyl Position Target Organism Activity
Wighteone C-6 L. monocytogenes High antibacterial activity mdpi.comacs.org
Lupiwighteone C-8 L. monocytogenes No inhibitory activity mdpi.comacs.org

| Glabrol (di-prenylated) | C-6, C-8 | MRSA | High anti-MRSA activity (MIC ≤ 10 µg/mL) dntb.gov.ua |

This table compares the antimicrobial activity of isoflavonoids based on the position and number of prenyl groups, demonstrating the critical role of this moiety.

Impact of Other Structural Modifications on Bioactivity against Pathogens

Beyond prenylation, other structural modifications to the isoflavonoid core significantly influence bioactivity against pathogens. The presence, number, and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are particularly important. mdpi.com

SAR studies have revealed that for antimicrobial activity against S. aureus, the presence of hydroxyl groups at positions 5 and 7 on the A-ring and at position 4' on the B-ring is associated with lower minimum inhibitory concentration (MIC) values, meaning higher potency. mdpi.com Conversely, the methoxylation of these hydroxyl groups can either reduce or enhance activity depending on the specific compound and context. mdpi.com The saturation of the double bond between C2 and C3 in the C-ring also appears to be important for the antibacterial activity of flavonoids, with flavanones often showing better activity than flavones. mdpi.com The introduction of heterocyclic moieties or other functional groups can also be a strategy to modulate the biological profile of these compounds. nih.govnih.gov For instance, the synthesis of various derivatives with different substituents can lead to compounds with specific and potent activities against certain pathogens. nih.govmdpi.com

Structure-Based Design of Enhanced Bioactive Analogs

The knowledge gained from SAR and QSAR studies provides a powerful foundation for the structure-based design of new, enhanced bioactive analogs. nih.gov This rational drug design approach involves modifying a known active molecule (the "lead compound") to improve its potency, selectivity, or pharmacokinetic properties. nih.gov

By understanding which structural features are crucial for activity—such as the optimal position of a prenyl group, the required presence of specific hydroxyl groups, or the conformation of the C-ring—scientists can synthesize new derivatives with targeted improvements. nih.govjst.go.jp For example, if SAR studies indicate that a hydroxyl group at a particular position is key for binding to a target enzyme, analogs can be designed to maintain or enhance this interaction. nih.gov Similarly, if a certain methoxy group is found to decrease activity, new analogs can be synthesized without it. mdpi.com This strategy has been successfully used to develop potent and selective inhibitors for various therapeutic targets, demonstrating its utility in creating next-generation therapeutic agents based on natural product scaffolds like that of 3'-Dimethylallylkievitone. nih.govnih.gov

Table of Mentioned Compounds

Compound Name Class
This compound Isoflavonoid (Pterocarpan)
Abyssinone V-4' methyl ether Isoflavone
Alpinumisoflavone Isoflavone
Apigenin Flavone
Cristacarpin Isoflavone
Daidzein (B1669772) Isoflavone
Equol Isoflavonoid
Erybraedin A Isoflavone
Eryzerin C Isoflavone
Genistein (B1671435) Isoflavone
Glabridin Isoflavan
Glabrol Flavanone (B1672756)
Glyceollin (B191339) Pterocarpan
Icaritin Flavonoid
Licorice Botanical
Lupiwighteone Isoflavone
Luteolin Flavone
Lysisteisoflavone Isoflavone
Naringenin (B18129) Flavanone
Phaseollidin Pterocarpan
Quercetin Flavonol
Red Clover Botanical
Torvanol A Isoflavonoid
Wighteone Isoflavone
8-Prenylapigenin Flavone

Advanced Methodologies for the Analysis and Detection of 3 Dimethylallylkievitone

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phytochemicals like 3'-Dimethylallylkievitone. It allows for the separation of the target compound from a mixture of other structurally similar molecules. colab.ws

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of isoflavonoids due to its high resolution, sensitivity, and accuracy. colab.wsgigvvy.com For this compound, reversed-phase (RP) HPLC is typically employed.

Separation: The separation is commonly achieved on C18 columns. ufsm.br A gradient elution system is often necessary to resolve the complex mixture of compounds found in plant extracts. Typical mobile phases consist of a mixture of water (often acidified with phosphoric or formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. ufsm.brnih.gov

UV Detection: this compound, as an isoflavone (B191592), possesses a chromophore that allows for detection using an Ultraviolet (UV) or Diode Array Detector (DAD). Isoflavones typically exhibit a characteristic absorption maximum around 264 nm, which is suitable for their selective detection and quantification. colab.ws DAD provides the additional advantage of acquiring UV spectra for each peak, aiding in peak purity assessment and preliminary identification by comparing the spectra with known standards.

Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) provides a higher degree of specificity and sensitivity. gigvvy.comnih.gov MS detection is based on the mass-to-charge ratio (m/z) of the ionized compound, making it a powerful tool for confirming the identity of the analyte. Electrospray ionization (ESI) is a common ionization source used for isoflavonoid (B1168493) analysis. tandfonline.com

The following table summarizes typical parameters for the HPLC analysis of prenylated isoflavonoids.

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic or Phosphoric AcidAqueous component of the mobile phase. Acid improves peak shape and ionization.
Mobile Phase B Acetonitrile or MethanolOrganic component for eluting compounds.
Flow Rate 0.5 - 1.0 mL/minControls the speed of separation and analysis time.
Detection DAD (260-360 nm); MS (ESI source)DAD for quantification and spectral confirmation; MS for mass confirmation.
Injection Volume 10 - 20 µLAmount of sample introduced into the system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. nih.gov Isoflavonoids like this compound are non-volatile due to their polarity and high molecular weight. Therefore, direct GC-MS analysis is not feasible.

To analyze such compounds by GC-MS, a derivatization step is mandatory to increase their volatility and thermal stability. This process involves chemically modifying the polar functional groups (hydroxyl groups) of the isoflavonoid.

Derivatization: A common method is silylation, where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. The resulting derivatives are significantly more volatile and can be analyzed by GC-MS.

Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS). The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. The fragmentation pattern observed in the mass spectrum is used to identify the compound, often by comparison with spectral libraries. nih.govnih.gov While effective, this method is less direct than HPLC and can be complicated by incomplete derivatization or the formation of multiple derivative products.

Spectroscopic Approaches for Structural Confirmation and Characterization

While chromatography separates compounds, spectroscopy is essential for the unambiguous determination of their chemical structures. mdpi.comipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. hebmu.edu.cnemerypharma.com It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required. ipb.ptemerypharma.com

1D NMR (¹H and ¹³C):

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. emerypharma.com

¹³C NMR: Shows the number of non-equivalent carbons in the molecule. nih.govauremn.org The chemical shift values indicate the type of carbon (e.g., aliphatic, olefinic, aromatic, carbonyl).

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the stereochemistry. ipb.pt

The following table outlines the type of structural information obtained from various NMR experiments for a compound like this compound.

NMR ExperimentInformation Provided
¹H NMR Proton chemical shifts, integration (proton count), and coupling constants (J-values).
¹³C NMR Number and type of carbon atoms (aliphatic, aromatic, carbonyls).
COSY ¹H-¹H spin systems, identifying adjacent protons.
HSQC Direct ¹H-¹³C one-bond correlations.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds), key for assembling the molecular structure.
NOESY Spatial proximity of protons, aiding in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides critical information regarding the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). innovareacademics.inresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule, distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.com For this compound (C₂₅H₂₈O₆), HRMS can confirm this exact formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected and fragmented. The resulting product ions are then analyzed. nih.gov The fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. For prenylated flavonoids, characteristic fragmentation includes the neutral loss of the prenyl side chain (C₄H₈, 56 Da). tandfonline.com Analyzing these fragments helps to locate the positions of the substituent groups on the isoflavonoid core.

A predicted fragmentation pattern for this compound is shown below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Interpretation
425.1964 [M+H]⁺369.133856.0626Loss of a prenyl group (C₄H₈)
425.1964 [M+H]⁺313.0712112.1252Loss of two prenyl groups (2 x C₄H₈)
425.1964 [M+H]⁺299.0919126.1045Retro-Diels-Alder (RDA) fragmentation of the C-ring

Hyphenated Techniques in Complex Phytochemical Analysis

The combination of separation and spectroscopic techniques, known as hyphenation, is a powerful strategy for the rapid analysis of complex mixtures like plant extracts. sci-hub.senih.gov

LC-MS/MS: As mentioned, this is a workhorse technique in phytochemistry. It allows for the separation of compounds by HPLC followed by their identification and quantification based on their retention time and specific mass transitions (precursor ion → product ion), a mode known as Multiple Reaction Monitoring (MRM). gigvvy.comnih.gov

LC-NMR: The direct coupling of LC with NMR spectroscopy (LC-NMR) is a highly advanced technique that provides comprehensive structural information on components of a mixture without the need for prior isolation. mdpi.comsemanticscholar.org Different modes of operation exist:

On-flow: NMR spectra are recorded as the peak elutes through the NMR flow cell. This is suitable for major components. sci-hub.se

Stop-flow: The chromatographic flow is stopped when a peak of interest is in the detector, allowing for longer acquisition times and the use of more complex NMR experiments.

LC-SPE-NMR: Eluted peaks are trapped on individual solid-phase extraction (SPE) cartridges. The trapped compounds can then be eluted with a deuterated solvent into the NMR spectrometer for offline analysis. This method avoids the issue of protonated HPLC solvents in the NMR and allows for long acquisition times for minor components. semanticscholar.org

These hyphenated techniques are particularly valuable for dereplication, the rapid identification of known compounds in an extract, which saves significant time and resources in natural product discovery. researchgate.netsci-hub.se

Emerging Analytical Platforms for Metabolomics Profiling of Isoflavonoids

The comprehensive analysis of isoflavonoids, including complex structures like this compound, within intricate biological matrices necessitates the use of sophisticated and sensitive analytical techniques. Modern metabolomics has shifted from traditional targeted analysis to data-driven, high-throughput approaches capable of detecting and identifying a vast array of metabolites simultaneously. These emerging platforms offer unprecedented depth and accuracy in the qualitative and quantitative profiling of isoflavonoids in plant extracts.

The primary analytical technologies driving progress in plant metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with high-performance separation techniques. frontiersin.org The choice of platform is dictated by the specific research goals, the chemical properties of the target compounds, and their concentration levels. frontiersin.org For isoflavonoids, which encompass a wide range of polarities and structural diversity, integrated approaches are often the most powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

LC-MS has become the cornerstone of plant metabolomics due to its high sensitivity, selectivity, and broad coverage of secondary metabolites. nih.govmdpi.com Recent advancements have significantly enhanced its capabilities for isoflavonoid analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC): The move from conventional HPLC to UHPLC, which uses columns with smaller particle sizes (<2 µm), has drastically improved analytical performance. UHPLC systems provide higher resolution, greater sensitivity, and significantly shorter analysis times, making them ideal for high-throughput metabolomic screening of complex plant extracts. mdpi.comresearchgate.net This technique has been successfully used to study flavonoids in various plant materials. researchgate.net

High-Resolution Mass Spectrometry (HRMS): The coupling of UHPLC with HRMS analyzers, such as Time-of-Flight (TOF) and Orbitrap, is a powerful tool for metabolomic profiling. mdpi.commdpi.com These instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of elemental compositions for parent and fragment ions. mdpi.com In one study analyzing prenylated flavonoids, a UPLC-Q-TOF-MS/MS system was used to rapidly identify 47 compounds from a plant extract based on their accurate mass and fragmentation data. mdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for the structural elucidation of unknown compounds. In this technique, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. The fragmentation patterns provide structural clues. For prenylated isoflavonoids, a characteristic neutral loss of 56 daltons (Da), corresponding to the C4H8 moiety of the prenyl group, is a key diagnostic marker in MS/MS analysis. mdpi.com More complex fragmentation via retro-Diels-Alder (RDA) reactions within the flavonoid core is also common and aids in pinpointing the location of substituents. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly robust and reproducible analytical platform that provides detailed structural information. mdpi.comrsc.org It is a non-destructive technique that is unparalleled for the unambiguous structure determination of novel compounds. frontiersin.org

1D and 2D NMR: While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal atom-to-atom connectivity through chemical bonds. rsc.org These techniques are routinely applied for the complete structure elucidation of newly isolated isoflavonoids, allowing for precise assignment of all proton and carbon signals, which is essential to differentiate between isomers. rsc.org

Hyphenated Techniques (LC-NMR): The combination of liquid chromatography with online NMR detection (LC-NMR) allows for the direct structural analysis of individual components within a complex mixture without the need for prior isolation. rsc.org This is often used in conjunction with LC-MS to provide complementary data, combining the separation power of LC, the sensitivity of MS, and the definitive structural information of NMR. rsc.orgnih.gov This approach has been successfully used to identify multiple isoflavonoids directly from plant root extracts. rsc.org

The table below summarizes the key characteristics of the leading analytical platforms used in isoflavonoid metabolomics.

Table 1: Comparison of Emerging Analytical Platforms for Isoflavonoid Profiling

Feature UPLC-HRMS (TOF, Orbitrap) NMR Spectroscopy
Principle Measures mass-to-charge ratio of ionized molecules. Measures the magnetic properties of atomic nuclei.
Sensitivity Very high (picomolar to femtomolar range). mdpi.com Lower than MS.
Resolution High mass resolution and chromatographic separation. mdpi.com High spectral resolution.
Identification Putative identification based on accurate mass and MS/MS fragmentation patterns; requires standards for confirmation. mdpi.com Unambiguous structure elucidation and identification of novel compounds. rsc.org
Quantification Excellent for both relative and absolute quantification. Good for quantification, highly reproducible. mdpi.com
Sample Prep More complex, involves extraction and ionization. Simple sample preparation. mdpi.com
Throughput High, with short run times. researchgate.net Lower, data acquisition can be time-consuming for 2D experiments. mdpi.com

| Key Advantage | High sensitivity and throughput for profiling hundreds of metabolites. acs.org | Definitive structural information and high reproducibility. rsc.org |

This table was compiled based on information from multiple sources. mdpi.commdpi.comresearchgate.netrsc.orgacs.org

Detailed research findings from metabolomic studies provide specific data that enables the identification of isoflavonoids. The fragmentation patterns observed in MS/MS spectra are particularly crucial for characterizing structures, especially for identifying the presence and location of modifications like prenyl groups.

Table 2: Representative UPLC-HR-MS/MS Data for Characterizing Prenylated Isoflavonoids

Compound Type Precursor Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z) Interpretation of Fragmentation
Monoprenylated Isoflavanone (B1217009) 339 283 Loss of a prenyl group (-56 Da)
165, 221 Fragmentation of the core isoflavanone structure
Diprenylated Isoflavanone 407 351 Loss of one prenyl group (-56 Da)
295 Loss of a second prenyl group (-56 Da)
Prenylated Isoflavone 321 265 Loss of a prenyl group (-56 Da)

This table presents generalized fragmentation data for classes of prenylated isoflavonoids based on established fragmentation rules. mdpi.comresearchgate.net

Synthetic Strategies and Metabolic Engineering for 3 Dimethylallylkievitone Production

Chemical Synthesis Approaches for 3'-Dimethylallylkievitone and Related Isoflavonoids

The chemical synthesis of complex natural products like this compound is a multi-step process requiring strategic planning. rsc.org Methodologies developed for other prenylated isoflavones and isoflavanones provide a framework for conceptualizing a synthetic route. rsc.orgacs.orgjst.go.jp Key challenges include the construction of the core isoflavanone (B1217009) skeleton, the regioselective introduction of multiple hydroxyl groups, and the site-specific installation of two separate dimethylallyl (prenyl) moieties.

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. rsc.org For this compound, the analysis would prioritize the disconnection of the two prenyl groups and the formation of the isoflavanone core.

A plausible retrosynthetic strategy would involve the following key disconnections:

C8-Prenyl and C3'-Prenyl Groups: The two dimethylallyl groups can be disconnected to reveal a kievitone (B1673638) precursor (5,7,2',4'-tetrahydroxyisoflavanone). The forward reaction would involve electrophilic aromatic substitution (Friedel-Crafts alkylation) using a prenylating agent like prenyl bromide, though regioselectivity can be a significant challenge. Alternative strategies involve Claisen rearrangement of O-prenylated precursors. acs.org

Isoflavanone Core: The isoflavanone core can be disconnected via two main routes. The first involves a disconnection of the C2-C3 bond and the C3-C1' bond, tracing back to a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde. A more common and effective route for isoflavones involves disconnecting the B-ring from the C3 position. rsc.org This leads to a 2-hydroxydeoxybenzoin (a 2'-hydroxyphenyl benzyl (B1604629) ketone) intermediate, which can be cyclized with a one-carbon unit (e.g., from dimethylformamide) to form the heterocyclic ring. rsc.org

Key IntermediateStructureSynthetic Precursors
Kievitone (precursor)5,7,2',4'-Tetrahydroxyisoflavanone2,4,6-trihydroxyphenyl 2,4-dihydroxybenzyl ketone
2-Hydroxydeoxybenzoin2,4,6-trihydroxyphenyl 2,4-dihydroxybenzyl ketonePhloroglucinol and 2,4-dihydroxyphenylacetic acid
Prenylating AgentPrenyl bromide or 2-methyl-3-buten-2-olCommercially available
4'-Prenylated Deoxybenzoin2,4,6-trihydroxyphenyl (2,4-dihydroxy-5-prenyl)benzyl ketonePrenylated 2,4-dihydroxyphenylacetic acid and Phloroglucinol

Stereoselective Synthesis Methodologies

This compound possesses a chiral center at the C3 position of the isoflavanone core. Therefore, a non-selective synthesis would produce a racemic mixture of two enantiomers. Achieving stereoselectivity to produce a single enantiomer is a crucial aspect of modern synthetic chemistry. dntb.gov.ua

Several strategies can be employed for the stereoselective synthesis of isoflavanones:

Catalytic Asymmetric Hydrogenation: One of the most effective methods involves the asymmetric transfer hydrogenation (ATH) of a corresponding isoflavone (B191592) intermediate (2,3-dehydrokievitone). acs.orgacs.org Using a chiral ruthenium catalyst, the racemic isoflavone can undergo dynamic kinetic resolution (DKR), where one enantiomer reacts much faster than the other, leading to the formation of an isoflavanol that is highly enriched in a single diastereomer. acs.org Subsequent oxidation of the isoflavanol yields the enantiomerically pure isoflavanone. acs.orgacs.org

Chiral Auxiliaries: This approach involves attaching a chiral molecule (an auxiliary) to a precursor. The auxiliary guides subsequent reactions to create the desired stereocenter, after which it is removed. dntb.gov.ua

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials from nature, such as amino acids or sugars, to build the chiral molecule. dntb.gov.ua

Metabolic Engineering of Plant Systems for Enhanced this compound Accumulation

Metabolic engineering offers a powerful and sustainable alternative to chemical synthesis for producing valuable plant secondary metabolites. frontiersin.orgfrontiersin.org By manipulating the genetic and regulatory processes within a plant or a microbial host, it is possible to enhance the production of specific compounds like this compound. nih.govnih.gov This approach focuses on optimizing the native biosynthetic pathway and introducing necessary enzymatic activities.

Manipulation of Core Flavonoid and Isoflavonoid (B1168493) Pathways

The backbone of this compound is synthesized via the phenylpropanoid and isoflavonoid pathways, which are well-characterized in legumes. frontiersin.orgnih.gov The general pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the isoflavanone core. nih.gov

Enhancing the metabolic flux towards the kievitone precursor is a foundational strategy. This involves the upregulation or overexpression of genes encoding key enzymes in the pathway. mdpi.com A significant challenge is overcoming metabolic bottlenecks, where pathway intermediates are diverted into competing branches, such as the synthesis of flavonols or anthocyanins. pnas.org For instance, introducing isoflavone synthase (IFS) into a non-legume like Arabidopsis results in only low levels of isoflavones because the flavanone (B1672756) substrate is primarily consumed by the endogenous flavonol synthase (FLS). pnas.org Therefore, a successful strategy may require both the overexpression of isoflavonoid pathway genes and the downregulation of competing pathways. frontiersin.org

Table of Key Biosynthetic Enzymes:

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid. nih.gov
Cinnamate (B1238496) 4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid. nih.gov
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. nih.gov
Chalcone (B49325) SynthaseCHSCondenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin (B18129) chalcone. mdpi.com
Chalcone IsomeraseCHICatalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. mdpi.com
Isoflavone SynthaseIFSA key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3, converting the flavanone naringenin into the isoflavone genistein (B1671435). frontiersin.orgpnas.org
Isoflavone ReductaseIFRReduces the double bond in the heterocyclic C ring to form an isoflavanone. nih.gov

Engineering Prenyltransferase Activity

The addition of the two dimethylallyl groups to the kievitone backbone is the defining step in the biosynthesis of this compound. This reaction is catalyzed by prenyltransferases (PTs), which transfer a dimethylallyl pyrophosphate (DMAPP) group to the isoflavonoid acceptor. frontiersin.orgresearchgate.net Engineering this activity is critical but presents several challenges:

Identification and Specificity: Plant prenyltransferases are often membrane-bound proteins that are difficult to identify and characterize. researchgate.netacs.org Two distinct, highly regiospecific PTs are required: one to attach a prenyl group at the C8 position of the A-ring and another to attach a second prenyl group at the C3' position of the B-ring.

Substrate Availability: The host organism must produce sufficient levels of both the isoflavanone acceptor (kievitone) and the prenyl donor (DMAPP).

Subcellular Localization: Flavonoid biosynthesis occurs at the endoplasmic reticulum, while DMAPP is synthesized in the plastids or mitochondria. researchgate.net Therefore, either the substrate, the donor, or the enzyme must be transported to the correct cellular compartment for the reaction to occur efficiently. Targeting the prenyltransferase to the plastid has shown success in some studies. researchgate.net

Given the difficulty in finding suitable plant PTs, a promising strategy is to screen for microbial PTs from fungi or bacteria. acs.org These enzymes are often soluble and exhibit broad substrate specificity, meaning they may be capable of prenylating various flavonoid backbones, potentially including kievitone, at different positions. acs.org

Transcriptional Regulation and Enzyme Overexpression Strategies

Instead of overexpressing a single enzyme, a more powerful approach is to engineer the transcriptional regulation of the entire isoflavonoid pathway. nih.govmdpi.com The expression of biosynthetic genes is controlled by a network of transcription factors (TFs), primarily from the R2R3-MYB, bHLH, and WRKY families. mdpi.comnih.gov

By overexpressing a single master TF, it is possible to simultaneously upregulate all the structural genes under its control. researchgate.net For example, studies in various legumes have identified specific MYB transcription factors that activate the promoters of CHS, CHI, and IFS, leading to a coordinated increase in isoflavone production. mdpi.comnih.gov This strategy can effectively boost the production of the kievitone precursor, providing more substrate for the subsequent prenylation steps. Combining the overexpression of a master TF with the introduction of the required prenyltransferase genes represents a comprehensive metabolic engineering strategy for producing this compound in a heterologous host. nih.govwur.nl

Heterologous Production of this compound in Microbial or Cell Culture Systems

The industrial-scale production of complex, rare plant secondary metabolites like this compound through chemical synthesis is often challenging and economically unviable. Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, or the use of plant cell cultures, presents a sustainable and promising alternative. While no studies have specifically reported the complete de novo biosynthesis of this compound in a heterologous system, a clear strategic pathway can be devised based on the successful production of its structural precursors, namely isoflavonoids and other prenylated flavonoids. koreascience.krnih.govresearchgate.net

The production strategy would logically involve two major engineered modules: first, the establishment of the kievitone backbone biosynthesis, and second, the introduction of specific prenyltransferases to attach the two dimethylallyl groups at the C-8 and C-3' positions.

The initial step requires engineering the host to produce the isoflavonoid precursor to kievitone. The general isoflavonoid pathway begins with the amino acid L-phenylalanine. De novo synthesis of parent isoflavonoids like genistein has been successfully demonstrated in both E. coli and S. cerevisiae. researchgate.netnih.gov This involves the heterologous expression of a multi-enzyme pathway, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), and isoflavone synthase (IFS). nih.gov To produce kievitone, which is a 5,7,2',4'-tetrahydroxy-8-prenylisoflavanone, the pathway would need to be tailored to produce its specific isoflavanone core, 5,7,2',4'-tetrahydroxyisoflavanone (dalbergioidin), followed by the introduction of an 8-prenyltransferase.

The second and more specific stage involves two distinct prenylation events. The first is the C-8 prenylation of the isoflavanone core to form kievitone. The second, which defines the target molecule, is the C-3' prenylation of kievitone. The key challenge lies in identifying and expressing suitable prenyltransferase (PT) enzymes with the correct regiospecificity. A significant breakthrough in this area was the identification and characterization of an isoflavonoid-specific PT from white lupin (Lupinus albus), designated LaPT1. nih.gov This membrane-bound, plastid-localized enzyme was shown to catalyze the prenylation of the isoflavone genistein specifically at the B-ring 3' position to produce isowighteone. nih.gov The substrate specificity of LaPT1 for isoflavonoids makes it a prime candidate for the targeted 3'-prenylation of kievitone. Furthermore, expressing LaPT1 in Medicago truncatula hairy roots resulted in the accumulation of the novel compound isowighteone, demonstrating its efficacy in a heterologous system. nih.gov In addition to plant-derived enzymes, microbial PTs, such as those from Streptomyces species, are known for their broad substrate specificity and could also be explored for this purpose. mdpi.complos.org

The proposed heterologous production platform would therefore require a sophisticated combination of pathway engineering to supply the isoflavonoid precursor and the co-expression of two distinct prenyltransferases to achieve the desired C-8 and C-3' modifications.

Component Description Function in this compound Synthesis Potential Source Organism/Gene
Host Organism Microbial chassis for heterologous expression.Provides primary metabolites and cellular machinery for the biosynthetic pathway.Saccharomyces cerevisiae, Escherichia coli
Isoflavonoid Core Pathway A multi-gene cassette containing enzymes for isoflavone synthesis from L-phenylalanine.Produces the 5,7,2',4'-tetrahydroxyisoflavanone precursor.Plant species (e.g., Glycine max, Medicago spp.)
8-Prenyltransferase Aromatic prenyltransferase with C-8 specificity for isoflavanones.Catalyzes the conversion of the isoflavanone precursor to kievitone.Leguminous plants (e.g., Lotus japonicus, Glycine max)
3'-Prenyltransferase Isoflavonoid-specific prenyltransferase with B-ring, C-3' specificity.Catalyzes the final step, converting kievitone to this compound.Lupinus albus (LaPT1) nih.gov
Prenyl Donor Pathway Mevalonate (MVA) or Methylerythritol phosphate (B84403) (MEP) pathway.Supplies the dimethylallyl diphosphate (B83284) (DMAPP) required for both prenylation steps.Native pathway in host, may require enhancement.

Biocatalytic Approaches for Targeted Modifications

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations on a substrate. researchgate.net This approach is highly valuable for modifying complex molecules like isoflavonoids, offering high regio- and stereoselectivity under mild reaction conditions. koreascience.krresearchgate.net While the synthesis of this compound itself via biocatalysis would depend on the availability of its immediate precursors, a well-documented biocatalytic modification of its precursor, kievitone, serves as a powerful example of this strategy.

A notable targeted modification of kievitone is its hydration by the enzyme kievitone hydratase (KHS), a detoxification mechanism employed by certain fungal plant pathogens. apsnet.orgnih.gov The fungus Fusarium solani f. sp. phaseoli, a pathogen of the French bean (Phaseolus vulgaris), secretes KHS (EC 4.2.1.95) to convert the plant's phytoalexin, kievitone, into a less toxic metabolite, hydroxy-kievitone. apsnet.orgnih.gov The reaction involves the stereospecific addition of a water molecule across the carbon-carbon double bond of kievitone's dimethylallyl (prenyl) group, forming a tertiary alcohol. nih.govplos.org

The gene encoding KHS has been identified and characterized, providing the basis for its use in recombinant biocatalytic systems. nih.gov In a significant study, a putative kievitone hydratase gene from Nectria haematococca (NhKHS), which is highly homologous to the F. solani enzyme, was successfully expressed heterologously in the methylotrophic yeast Pichia pastoris. nih.govplos.orgresearchgate.net The recombinant NhKHS enzyme was secreted by the yeast, purified, and biochemically characterized. plos.orgresearchgate.net The purified enzyme demonstrated clear activity, converting kievitone into hydroxy-kievitone, confirming its function. plos.orgresearchgate.net This successful recombinant expression provides a robust biocatalytic tool. The enzyme also showed activity on the chalcone xanthohumol, suggesting a degree of substrate promiscuity that could be exploited for modifying other prenylated compounds. plos.orgresearchgate.net

Beyond hydration, other biocatalytic modifications common for isoflavonoids could theoretically be applied to this compound or its precursors. These include:

Hydroxylation: Recombinant E. coli expressing biphenyl-2,3-dioxygenase from Burkholderia sp. have been used to hydroxylate the B-ring of daidzein (B1669772). asm.orgnih.gov

Methylation and Glycosylation: Enzymes such as O-methyltransferases and glycosyltransferases from various plant and microbial sources can be used to add methyl or sugar moieties to specific hydroxyl groups on the isoflavonoid scaffold, often altering solubility and bioactivity. koreascience.krfrontiersin.org

These examples underscore the potential of biocatalysis to either selectively modify the this compound molecule to create novel derivatives or to perform key steps in a chemo-enzymatic synthesis route.

Enzyme System Source Organism Substrate Product Reaction Type Research Finding
Kievitone Hydratase (KHS) Nectria haematococca / Fusarium solaniKievitoneHydroxy-kievitoneHydrationThe enzyme was successfully expressed in Pichia pastoris, purified, and characterized, confirming its ability to hydrate (B1144303) the prenyl side chain of kievitone. nih.govplos.orgresearchgate.net
Biphenyl-2,3-dioxygenase (BphA) Burkholderia sp.Daidzein (isoflavone)7,2',4'-trihydroxyisoflavoneHydroxylationRecombinant E. coli expressing BphA catalyzed the regiospecific hydroxylation of the isoflavonoid B-ring. asm.org
Isoflavone 7-O-methyltransferase Medicago sativa (Alfalfa)Daidzein, Genistein7-O-methylated isoflavonesMethylationAn E. coli-expressed enzyme methylated the 7-hydroxyl group of isoflavones. koreascience.kr

Future Research Directions and Translational Applications

Unraveling Complex Regulatory Networks in Isoflavonoid (B1168493) Metabolism

The biosynthesis of 3'-Dimethylallylkievitone is embedded within the intricate and highly regulated isoflavonoid pathway of plants like the common bean (Phaseolus vulgaris). encyclopedia.pub This pathway begins with core phenylpropanoid metabolism, where enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) create the foundational flavanone (B1672756) skeletons. encyclopedia.pubmdpi.com A critical branching point is the conversion of these flavanones by isoflavone (B191592) synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase (HID), which channels metabolic flux towards isoflavones like genistein (B1671435), a precursor to kievitone (B1673638). encyclopedia.pubencyclopedia.pubfrontiersin.org The final steps leading to this compound involve specific hydroxylation and prenylation reactions. semanticscholar.org

The regulation of this pathway is multifaceted, involving a complex interplay of genetic and environmental factors. Future research must focus on elucidating this regulatory network with greater precision. Key areas of investigation include:

Transcriptional Regulation: The expression of biosynthetic genes is controlled by various transcription factors, notably from the MYB and bHLH families, which can form regulatory complexes (e.g., MBW complex). mdpi.com Studies in Phaseolus vulgaris have identified numerous MYB transcription factors and other regulatory genes that are differentially expressed during developmental stages associated with flavonoid accumulation. nih.gov Future work should aim to identify the specific transcription factors that bind to the promoter regions of the key structural genes in the kievitone pathway, especially the crucial prenyltransferase genes.

Hormonal and Environmental Signaling: The biosynthesis of isoflavonoids is known to be induced by plant hormones such as jasmonates and by environmental stressors like pathogen attack or UV radiation. mdpi.comnih.gov The induction of the isoflavone pathway is directly associated with disease resistance in P. vulgaris. encyclopedia.pub Unraveling how these external signals are transduced to activate the specific transcription factors controlling this compound synthesis is a critical research goal.

Metabolic Channeling: The enzymatic control of phytoalexin production in Phaseolus vulgaris appears to be centered on the prenyltransferase reactions, which can be a rate-limiting step. semanticscholar.org Research into the protein-protein interactions of biosynthetic enzymes, which may form complexes (metabolons) on the endoplasmic reticulum, will be essential to understand how precursors are efficiently channeled towards this compound. encyclopedia.pub

Table 1: Key Factors in the Regulation of Isoflavonoid Biosynthesis
Regulatory FactorTypeKnown/Proposed Role in Isoflavonoid PathwayFuture Research Focus for this compound
MYB, bHLH, WD40Transcription FactorsForm regulatory complexes (MBW) that activate structural gene expression in the flavonoid pathway. mdpi.comIdentification of the specific MYB/bHLH factors that regulate kievitone prenyltransferase genes.
Jasmonates (e.g., Methyl Jasmonate)Plant HormoneAct as elicitors, inducing the expression of defense-related genes, including those for phytoalexin synthesis. nih.govMapping the complete signaling cascade from jasmonate perception to the activation of the this compound pathway.
Pathogen ElicitorsBiotic Stress SignalRecognized by the plant to trigger defense responses, including the accumulation of isoflavones like daidzein (B1669772) and genistein. encyclopedia.pubCharacterizing the specific pathogen-associated molecular patterns (PAMPs) that most effectively induce this compound.
Prenyltransferases (PTs)Biosynthetic EnzymeCatalyze the rate-limiting step of adding prenyl groups, a key control point in phytoalexin production. semanticscholar.orgnih.govFunctional characterization of the specific PTs responsible for the mono- and di-prenylation of kievitone precursors.

Elucidating Novel Biological Functions beyond Phytoalexin Activity

The primary characterized role of kievitone and its derivatives is as phytoalexins—antimicrobial compounds that protect plants against pathogenic fungi. nih.gov However, the diverse biological activities reported for other prenylated isoflavonoids suggest that this compound may possess a broader pharmacological potential that warrants investigation. nih.govmdpi.com The addition of lipophilic prenyl groups to a flavonoid core is known to enhance membrane permeability and interaction with proteins, often potentiating biological effects. nih.gov

Future translational research should focus on screening this compound for a range of bioactivities that could be relevant to human health. Promising areas for investigation include:

Anticancer and Cytotoxic Activity: Many flavonoids and related phenolic compounds exhibit cytotoxic activity against various cancer cell lines. nih.govspringermedizin.demedsci.org For instance, the prenylated chalcone isocordoin (B1234106) shows significant cytotoxic and pro-apoptotic effects, with its prenyl chain being crucial for its activity. mdpi.com It is critical to evaluate whether this compound can induce apoptosis or inhibit proliferation in cancer cells, which could position it as a lead compound for novel cancer therapies.

Antioxidant and Anti-inflammatory Properties: Oxidative stress and inflammation are underlying factors in numerous chronic diseases. nih.govspringermedizin.de Natural flavonoids are often potent antioxidants and anti-inflammatory agents. nih.govspringermedizin.de Research is needed to determine the free-radical scavenging capacity of this compound and its ability to modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase (COX) or the production of inflammatory cytokines. medsci.org

Other Pharmacological Activities: The structural similarity of isoflavonoids to estrogen allows some to act as phytoestrogens. nih.gov Furthermore, various prenylated flavonoids have been reported to have antiprotozoal, vasorelaxant, and enzyme-inhibiting properties. mdpi.com A broad-based screening approach could uncover novel therapeutic applications for this compound.

Table 2: Potential Biological Activities of this compound for Future Investigation
Potential ActivityBasis for Investigation (Activity in Related Compounds)Potential Translational Application
Anticancer/CytotoxicPrenylated chalcones (e.g., isocordoin) and other flavonoids show potent cytotoxicity against various cancer cell lines (prostate, breast, colon). mdpi.comnih.govDevelopment of new chemotherapeutic agents.
AntioxidantMany flavonoids (e.g., quercetin) and plant extracts are strong free-radical scavengers. nih.govnih.govUse as a nutraceutical or therapeutic to combat oxidative stress-related diseases.
Anti-inflammatoryProanthocyanidins and various microalgal extracts show significant anti-inflammatory effects by modulating key inflammatory mediators. springermedizin.demedsci.orgTreatment for chronic inflammatory conditions.
PhytoestrogenicMany isoflavonoids exhibit estrogen-like activity. nih.govApplications in hormone-related therapies or management of menopausal symptoms.

Exploring Evolutionary Aspects of Prenylated Isoflavonoid Biosynthesis

The biosynthetic pathway for flavonoids is an ancient innovation in land plants, thought to have evolved to help them cope with terrestrial stresses like UV radiation and pathogens. royalsocietypublishing.org The pathway evolved through the recruitment and modification of enzymes from primary metabolism, followed by extensive diversification through gene duplication and neofunctionalization. royalsocietypublishing.org Key enzyme families, such as the Cytochrome P450s (which include IFS) and 2-oxoglutarate-dependent dioxygenases, have been major drivers of flavonoid structural diversity. royalsocietypublishing.org

Isoflavonoids are a more recent evolutionary development, largely restricted to the legume family (Fabaceae), indicating they arose to fulfill specialized ecological roles, such as defense and symbiosis signaling. encyclopedia.pubroyalsocietypublishing.org The ability to prenylate these compounds appears to be an even more specialized trait. Future research in this area should include:

Convergent Evolution: Tracing the phylogenetic distribution of prenyltransferase (PT) genes will help determine whether the capacity to produce compounds like this compound arose once or multiple times independently across different legume lineages. This provides insight into the selective pressures driving the evolution of chemical defenses.

Gene Duplication and Functional Divergence: The diversity of prenylated isoflavonoids is likely a result of the duplication of PT genes followed by changes in their substrate and regiospecificity. Future studies should involve comparative genomics to identify orthologous and paralogous PT genes in Phaseolus vulgaris and related species. Characterizing these enzymes will reveal how new specificities, such as the ability to add a second prenyl group to form this compound, evolved from an ancestral PT.

Tracing Biosynthetic Origins: Reconstructing the evolutionary history of the entire kievitone pathway, from the core isoflavone synthases to the final decorating enzymes, will provide a comprehensive picture of how plants innovate complex chemical defenses.

Developing Sustainable Production Systems for this compound

The natural abundance of this compound in plants is low and often inducible, making extraction from plant sources an unreliable and unsustainable method for obtaining large quantities for research or commercial purposes. Biotechnological production offers a promising alternative. nih.govnih.gov Future research is essential to develop robust and scalable production platforms.

Two primary strategies are at the forefront of this effort:

Metabolic Engineering in Microbial Hosts: This approach involves transferring the entire biosynthetic pathway for this compound into a well-characterized microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. nih.govplos.org Key research steps include:

Gene Discovery: The complete set of genes responsible for converting a common precursor (like naringenin) to this compound must be identified and functionally validated. This includes the crucial isoflavone synthase, hydroxylases, and at least two distinct prenyltransferases. frontiersin.orgnih.gov

Pathway Reconstruction: Expressing these plant genes in a microbial host and optimizing their function to ensure high flux through the pathway. This often involves fine-tuning enzyme expression levels and addressing metabolic bottlenecks. nih.gov

Strain Improvement: Further engineering the host's primary metabolism to increase the supply of necessary precursors, such as malonyl-CoA and dimethylallyl pyrophosphate (DMAPP). plos.org

Plant Cell and Organ Culture Systems: Culturing Phaseolus vulgaris cells or hairy roots in bioreactors provides a contained system that leverages the plant's native metabolic machinery. capes.gov.br Research in this area should focus on:

Elicitation Strategies: Identifying the most effective elicitors (e.g., methyl jasmonate, fungal extracts) and optimizing their concentration and application timing to maximize the production of this compound without severely inhibiting cell growth. semanticscholar.org

Culture Optimization: Fine-tuning bioreactor conditions (e.g., media composition, pH, oxygen levels) to enhance cell density and product yield.

Genetic Improvement: Using metabolic engineering to overexpress key regulatory genes (e.g., transcription factors) or rate-limiting enzymes within the plant cell cultures to boost pathway flux.

Table 3: Strategies for Sustainable Production of this compound
StrategyKey Components & RequirementsMajor Research Challenges
Microbial Metabolic Engineering- Host: S. cerevisiae or E. coli
  • Genes: Full biosynthetic pathway (IFS, HID, hydroxylases, prenyltransferases)
  • Precursors: Enhanced supply of malonyl-CoA and DMAPP
  • - Identification and functional characterization of all necessary genes.
  • Low activity or incorrect folding of plant membrane-bound enzymes (P450s, PTs) in microbial hosts.
  • Balancing metabolic flux to avoid toxic intermediates.
  • Plant Cell/Hairy Root Culture- Culture: Phaseolus vulgaris cell suspensions or hairy roots
  • Elicitors: Jasmonates, salicylic (B10762653) acid, fungal extracts
  • Bioreactor: Optimized for plant cell growth
  • - Slow growth rates of plant cells compared to microbes.
  • Product degradation or sequestration within the cell.
  • Identifying optimal elicitation strategy for maximal yield.
  • Q & A

    Q. What quality control measures ensure reproducibility in this compound bioactivity assays?

    • Methodological Answer : Implement:
    • Inter-Laboratory Calibration : Share standardized protocols and reference samples.
    • Blinded Data Analysis : Minimize observer bias.
      Document all parameters (e.g., cell passage number, reagent lot numbers) in supplementary materials .

    Q. How can researchers address batch-to-batch variability in natural-source-derived this compound?

    • Methodological Answer : Characterize chemical composition across batches via:
    • Principal Component Analysis (PCA) : Compare NMR/HPLC fingerprints.
    • Bioactivity Normalization : Adjust concentrations based on purity (% w/w).
      Establish acceptance criteria (e.g., ≥90% similarity in chemical profiles) .

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